

# Antitumor Agent-180: A Technical and Patent Landscape Review

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Guide for Researchers and Drug Development Professionals

### Introduction

Antitumor agent-180, also identified as compound 13a, is a novel small molecule inhibitor of the BUB1 mitotic checkpoint serine/threonine kinase B (BUB1B).[1][2] Emerging from recent research, this agent has demonstrated significant potential in the targeted therapy of clear cell renal cell carcinoma (ccRCC), a malignancy often resistant to conventional chemotherapies. This technical guide provides a comprehensive overview of the current literature and patent landscape surrounding Antitumor agent-180 and the broader class of BUB1B inhibitors, offering a valuable resource for researchers, scientists, and professionals in the field of drug development.

## **Mechanism of Action**

Antitumor agent-180 exerts its anticancer effects by targeting BUB1B, a crucial component of the spindle assembly checkpoint (SAC). The SAC is a sophisticated cellular surveillance system that ensures the fidelity of chromosome segregation during mitosis. By inhibiting BUB1B, Antitumor agent-180 disrupts the proper functioning of this checkpoint, leading to mitotic errors and ultimately inducing cell death in cancer cells.[1][2] Preclinical studies have shown that this agent triggers both necrosis and apoptosis in ccRCC cell lines.[1][2]









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Efficient Synthesis with Green Chemistry Approach of Novel Pharmacophores of Imidazole-Based Hybrids for Tumor Treatment: Mechanistic Insights from In Situ to In Silico -PMC [pmc.ncbi.nlm.nih.gov]
- 2. Article Design and evaluation of novel inhibitors for the treatment of clear cell renal cell carcinoma | PDF [slideshare.net]
- To cite this document: BenchChem. [Antitumor Agent-180: A Technical and Patent Landscape Review]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15579940#antitumor-agent-180-literature-review-and-patent-landscape]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com